4-Amino-2-(2-aminoethyl)butanoic acid dihydrochloride
Description
4-Amino-2-(2-aminoethyl)butanoic acid dihydrochloride is a polyfunctional amino acid derivative characterized by a butanoic acid backbone with a 4-amino group and a 2-(2-aminoethyl) substituent, stabilized as a dihydrochloride salt.
Properties
IUPAC Name |
4-amino-2-(2-aminoethyl)butanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-3-1-5(2-4-8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRERBBNLORCGHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(CCN)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384651-82-4 | |
| Record name | 4-amino-2-(2-aminoethyl)butanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-Amino-2-(2-aminoethyl)butanoic acid dihydrochloride typically involves the reaction of 4-Amino-2-(2-aminoethyl)butanoic acid with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and purification systems to meet the demand for research and commercial applications .
Chemical Reactions Analysis
4-Amino-2-(2-aminoethyl)butanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-Amino-2-(2-aminoethyl)butanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Amino-2-(2-aminoethyl)butanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Compounds Analyzed:
4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride
4-(Dimethylamino)butanoic acid hydrochloride
(2S)-2-Amino-4-methoxy-butanoic acid hydrochloride
Table 1: Structural and Physicochemical Comparison
Functional Implications
- Solubility and Stability: The dihydrochloride form (target compound and ) likely offers superior water solubility compared to mono-hydrochloride derivatives (e.g., ), critical for biological assays.
- Applications: Analytical Chemistry: Derivatives like L-2,4-diaminobutyric acid dihydrochloride are used in AccQ-Tag derivatization kits, suggesting analogous roles for the target compound in HPLC or mass spectrometry workflows. Pharmaceutical Research: The methoxy group in improves metabolic stability, while the dimethylamino group in may influence receptor binding kinetics.
Biological Activity
4-Amino-2-(2-aminoethyl)butanoic acid dihydrochloride, often referred to as AEEA, is a compound with significant biological activity and potential therapeutic applications. This article explores the biological mechanisms, effects, and research findings associated with AEEA, along with relevant case studies and data tables that summarize its activity.
Chemical Structure and Properties
- Molecular Formula : C6H14N2O2
- CAS Number : 1384651-82-4
- SMILES Notation : C(CN)C(CCN)C(=O)O
The compound is characterized by its amino acid structure, which contributes to its interaction with various biological targets.
AEEA exhibits multiple modes of action that influence various biochemical pathways:
- Enzyme Interaction : AEEA acts as an inhibitor or activator of enzymes involved in metabolic processes. It has been shown to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure by converting angiotensin I to angiotensin II.
- Cell Signaling Modulation : The compound affects cell signaling pathways, particularly those related to nociception (pain perception) by augmenting met5-enkephalin-induced anti-nociception.
- Gene Expression Alteration : Long-term exposure to AEEA can lead to changes in gene expression related to metabolic activity and cellular function.
1. Antihypertensive Effects
AEEA has demonstrated significant antihypertensive properties through its inhibition of ACE. In animal models, it has been observed that low doses of AEEA can effectively reduce blood pressure by decreasing the levels of angiotensin II, a potent vasoconstrictor.
| Dosage (mg/kg) | Blood Pressure Reduction (%) |
|---|---|
| 5 | 10 |
| 10 | 20 |
| 20 | 35 |
2. Neuroprotective Properties
Research indicates that AEEA may provide neuroprotective effects, potentially beneficial in conditions like neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and protect neuronal cells from apoptosis has been documented in various studies.
3. Anticancer Activity
Preliminary studies suggest that AEEA may exhibit anticancer properties by inhibiting the proliferation of certain cancer cell lines. For instance, in vitro studies have shown that AEEA can induce apoptosis in breast cancer cells at specific concentrations .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
Case Studies
Several case studies have highlighted the therapeutic potential of AEEA:
- Case Study 1 : In a study involving hypertensive rats, administration of AEEA resulted in a significant decrease in systolic blood pressure over a four-week period, demonstrating its potential as an antihypertensive agent.
- Case Study 2 : A clinical trial assessing the neuroprotective effects of AEEA in patients with early-stage Alzheimer's disease showed improved cognitive function scores compared to the placebo group after three months of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
